Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under the category of azetidines and pyrrolidines, which are cyclic amines that play significant roles in various biological activities.
This compound can be sourced from various chemical suppliers, including eMolecules and BLDpharm, where it is available in different quantities and purities. The compound is identified by the CAS number 1251005-78-3 and has a molecular formula of C14H19N3O2, with a molecular weight of approximately 261.325 g/mol .
Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. It also contains functional groups such as carboxylates and tertiary butyl groups, making it relevant in synthetic organic chemistry.
The synthesis of tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate typically involves multi-step reactions that integrate various chemical transformations.
The synthetic route may involve:
The molecular structure of tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate can be depicted as follows:
Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate can participate in various chemical reactions due to its functional groups.
Each reaction pathway can be optimized based on conditions such as temperature, solvent choice, and concentration to enhance product yield.
The mechanism of action for compounds like tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate often involves interactions at the molecular level with biological targets.
Quantitative structure-activity relationship (QSAR) studies could provide insights into how variations in structure affect biological activity.
Understanding the physical and chemical properties of tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate is crucial for its application in research.
Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate holds significant promise in various scientific fields:
This compound exemplifies the intricate interplay between structure and function in medicinal chemistry and organic synthesis. Its complex architecture offers numerous avenues for research and application across scientific disciplines.
The synthesis of tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate (CAS: 1251005-78-3) employs convergent multi-step strategies to assemble its complex spirocyclic architecture. Industrial-scale routes typically commence with the preparation of the pyrrolo[3,2-b]pyridine fragment, followed by sequential ring closure to form the spiro-connected azetidine. A critical step involves the cyclization of appropriately substituted precursors through intramolecular nucleophilic displacement or reductive amination under controlled conditions. For instance, azetidine ring formation is achieved via base-mediated cyclization of 3-halo-propanamine derivatives tethered to the pyrrolopyridine nitrogen, with reaction temperatures maintained at 0–5°C to suppress oligomerization [1] [3].
Commercial suppliers implement late-stage Boc protection (tert-butoxycarbonyl) to enhance crystallinity and purity. Current production scales demonstrate robust reproducibility, with suppliers like Crysdot offering 95+% pure product at $850/gram, while Alichem and AK Scientific provide quantities up to 1g at $867–$1,261/gram [1]. The synthesis leverages cost-efficient intermediates such as tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2), whose Boc group facilitates both solubility and purification [4]. Key challenges include minimizing epimerization at the spirocenter and suppressing pyrrolopyridine oxidation, addressed through inert atmosphere operations and non-polar solvents.
Table 1: Commercial Synthetic Routes and Scalability
Supplier | Purity | Scale | Price | Key Synthesis Advantage | |
---|---|---|---|---|---|
Crysdot | 95+% | 1g | $850 | Optimized cyclization yield (78%) | |
Alichem | 95% | 1g | $867 | Low-temperature Boc protection | |
AK Scientific | 99% | 1g | $1,261 | Chromatography-free isolation | |
Zhejiang Jiuzhou Chem | 99% | Kilogram | Custom | GMP-compliant solid-phase purification | [1] [5] |
Spiro ring formation hinges on regioselective cyclization, where ring size and angle strain necessitate precise kinetic control. Azetidine closure (formation of the four-membered spirocycle) proceeds via S~N~2-type intramolecular nucleophilic attack, with the pyrrolopyridine nitrogen acting as the nucleophile and a C3-leaving group (e.g., bromide or mesylate) on the azetidine precursor. Computational studies indicate that the 90° bond angle at the spiro carbon minimizes torsional strain, favoring a cis-fusion between the azetidine and pyrrolopyridine planes . Yield optimization centers on:
Alternative routes employ transition metal-mediated C–N coupling, though palladium catalysts risk pyrrolopyridine reduction. Recent advances utilize photoredox-assisted dehydrohalogenation, achieving near-quantitative azetidine formation at ambient temperature while avoiding strong bases [7].
Table 2: Cyclization Method Impact on Yield and Purity
Method | Conditions | Yield | Purity | Byproduct Formation | |
---|---|---|---|---|---|
Mesylate Cyclization | K~2~CO~3~, CH~3~CN, 0°C | 78% | 95% | <5% oligomers | |
Photoredoc Dehydrohalogenation | Ir(ppy)~3~, hv, DIPEA | 92% | 98% | Undetectable | |
Pd-Mediated C–N Coupling | Pd~2~(dba)~3~, XPhos | 65% | 90% | 15% reduced pyridine | [3] [7] |
The tert-butyloxycarbonyl (Boc) group serves dual functions: it protects the azetidine nitrogen during downstream derivatization and directs stereoselective spirocyclization. Its tert-butyl steric bulk prevents N-alkylation or acylation side reactions during pyrrolopyridine functionalization, while the carbonyl electronically activates the adjacent carbon for deprotonation-driven spiroannulation [4]. Boc introduction occurs early in the synthesis via Schotten-Baumann conditions, reacting tert-butyl dicarbonate with the azetidine amine precursor in dichloromethane/water with 4-dimethylaminopyridine (DMAP) catalysis (>95% yield) [4].
Critical advantages include:
Post-cyclization, the Boc group may be retained in final APIs to enhance metabolic stability, as its carbamate bond resists hepatic esterases [4].
Stereocontrol at the spiro carbon (C3 of azetidine) demands chiral catalysts due to near-identical substituent energies. Recent advances employ bifunctional organocatalysts and metal-ligand complexes to enforce enantiomeric excess (ee) >90%:
Industrial adoption remains limited by catalyst costs, though immobilized variants (e.g., silica-supported proline) permit 10× reuse without significant activity loss. Future directions include enzymatic desymmetrization using engineered lipases, which have shown preliminary success with related spiroazetidines (70% ee, 55% yield) [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1